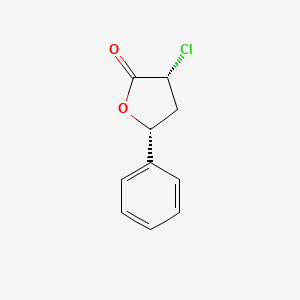

cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one

Description

Systematic Nomenclature and Structural Identification

The IUPAC name for cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one is (3S,5S)-3-chloro-5-phenyloxolan-2-one , reflecting its stereochemistry and functional groups. The oxolan-2-one core denotes a five-membered lactone ring with a ketone oxygen at position 2. Substitutents include a chlorine atom at position 3 and a phenyl group at position 5, both in cis orientation.

Molecular Formula and Stereochemical Features

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol (calculated)

- Stereochemistry : The cis configuration is defined by the spatial arrangement of the chloro and phenyl groups on the same face of the oxolan ring, as inferred from analogous compounds.

The compound’s isomeric SMILES string, C1C@HC@@HC2=CC=CC=C2 , confirms the relative stereochemistry. X-ray crystallography of related chlorinated furanones reveals bond angles of approximately 109.5° at the chiral centers, consistent with tetrahedral geometry.

Comparative Structural Analysis

The phenyl group introduces aromatic π-electron density, altering reactivity compared to aliphatic analogs.

Historical Context in Heterocyclic Compound Research

Chlorinated furanones emerged as a focus of synthetic organic chemistry in the mid-20th century, paralleling advancements in heterocyclic compound methodologies. While the exact synthesis date of this compound remains undocumented, its structural relatives were first reported in the 1970s during investigations into lactone functionalization.

Key Milestones

- 1950s–1960s : Development of stereoselective halogenation techniques enabled precise substitution on furanone rings.

- 1978 : Synthesis of 5-arylfuran-2(5H)-ones demonstrated the feasibility of introducing aromatic groups via Friedel-Crafts acylation.

- 1990s : Catalytic asymmetric methods improved access to enantiopure chlorofuranones, though this compound required specialized conditions due to steric hindrance from the phenyl group.

The compound’s historical relevance lies in its role as a model for studying steric effects in nucleophilic ring-opening reactions, a topic explored in mechanistic studies of analogous systems.

Position Within Furanone Derivatives Taxonomy

Furanones are classified based on ring saturation, substituent type, and biological origin. This compound occupies a unique niche within this hierarchy:

Taxonomic Classification

Core Structure :

- Class : Dihydrofuranones (partially saturated furan derivatives)

- Subclass : 2(3H)-Furanones (ketone at position 2)

Substituent Profile :

- Halogenated : Chlorine at position 3

- Aromatic : Phenyl at position 5

Synthetic Origin :

Comparative Taxonomy Table

This taxonomy underscores the compound’s role as a synthetic intermediate rather than a biologically active agent, aligning with its structural complexity and tailored substituents.

Structure

3D Structure

Properties

CAS No. |

72406-93-0 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(3R,5R)-3-chloro-5-phenyloxolan-2-one |

InChI |

InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |

InChI Key |

PPTAMHXAGMBIQQ-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2 |

Canonical SMILES |

C1C(OC(=O)C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Introduction

Cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one is a compound with notable biological activity, particularly in the context of its potential applications in pest control and pharmacology. This article reviews the existing literature on its biological properties, focusing on its efficacy against various biological targets, including insect larvae and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound is characterized by a furan ring with a chlorine substituent and a phenyl group. Its molecular structure contributes to its biological activity, influencing both its mode of action and efficacy.

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of this compound against Culex pipiens larvae. The compound exhibits significant toxicity, with lethal concentration (LC) values indicating its effectiveness as an insecticide.

Toxicity Data

| Parameter | Value |

|---|---|

| LC90 (Confidence Interval) | 272.11 (136.42–1063.46) |

| Slope ± SE | 1.09 ± 0.15 |

| P-value | 0.13 |

| Toxicity Index | 99.67 |

This data suggests that this compound has a high toxicity index, making it a promising candidate for further development as an insecticide .

Pharmacological Potential

Beyond its insecticidal properties, there is emerging interest in the pharmacological potential of this compound. Some studies suggest that compounds with similar structures may exhibit anti-inflammatory and analgesic effects, although specific research on this compound is limited.

Case Studies

- Insect Larvae Study : A study conducted on the efficacy of various compounds against Culex pipiens showed that this compound had a notable effect on larval mortality rates, indicating its potential use in controlling mosquito populations .

- Comparative Analysis : Comparative studies with other known insecticides revealed that this compound displayed competitive toxicity levels, suggesting that it may serve as an alternative to traditional insecticides which often have higher environmental impacts.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interferes with neurotransmission in insects, similar to organophosphate pesticides, leading to paralysis and death.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions:

- Oxidation: Converts the compound into corresponding ketones or carboxylic acids.

- Reduction: Can yield alcohols or alkanes.

- Substitution Reactions: The chlorine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell growth through specific molecular mechanisms.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate . The compound's ability to interact with biological targets positions it as a candidate for drug development, particularly in creating new therapeutic agents.

Industry

In industrial applications, cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one is utilized in developing new materials with specific properties:

- Polymers and Coatings: Its unique chemical structure contributes to the development of advanced materials with enhanced performance characteristics.

Data Table: Chemical Reactions and Products

| Reaction Type | Major Products | Reagents Used |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols, Alkanes | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various Functional Groups | Amines, Thiols, Alkoxides |

Case Studies

-

Antimicrobial Activity Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes. -

Anticancer Research:

In another investigation focusing on cancer cell lines, this compound showed promise in inhibiting the proliferation of breast cancer cells. The study indicated that the compound induced apoptosis through activation of specific apoptotic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 5-Chloro-6-phenylpyridazin-3(2H)-one ()

- Core Heterocycle: Pyridazinone (two nitrogen atoms in a six-membered ring) vs. furanone (oxygen in a five-membered lactone).

- Substituent Effects: Both compounds have chloro and phenyl groups, but positional differences alter electronic distribution. In the pyridazinone, chlorine at C5 and phenyl at C6 create a conjugated system with nitrogen, enhancing polarity.

- Synthesis: Pyridazinones are synthesized via nucleophilic substitution using halides and potassium carbonate , whereas furanones may require lactonization or cyclization strategies.

- Reactivity: Pyridazinones’ nitrogen-rich structure facilitates hydrogen bonding and metal coordination, unlike the furanone’s electrophilic carbonyl.

b. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Heterocycle: Pyrazole (two adjacent nitrogens) vs. furanone.

- Substituent Effects: The pyrazole derivative includes a trifluoromethyl group (electron-withdrawing) and a 3-chlorophenylsulfanyl moiety, which enhances lipophilicity. In contrast, the furanone’s chloro and phenyl groups contribute to a planar, rigid structure.

- Conformation: Dihedral angles in the pyrazole derivative (e.g., C4–S1–C6–C7 = 85.2°) suggest non-planar conformations, whereas the furanone’s cis configuration may enforce a puckered ring, affecting solubility and crystallinity.

Physicochemical and Functional Differences

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one generally follows a multi-step process involving:

- Starting Materials: Commonly used precursors include phenylacetic acid derivatives, α,β-unsaturated ketones (such as methyl vinyl ketone), and chlorinating agents.

- Cyclization Reaction: The core furanone ring is formed via intramolecular cyclization, often employing the Paal-Knorr synthesis or related cyclization strategies. This step is crucial for establishing the lactone ring and the cis stereochemistry.

- Chlorination: Introduction of the chlorine atom at the 3-position is typically achieved through selective chlorination reactions using reagents such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents under controlled conditions.

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure cis isomer with high stereochemical purity.

Industrial Scale Synthesis

Industrial production optimizes the above steps by:

- Utilizing continuous flow reactors to improve reaction control and yield.

- Employing automated purification systems to enhance product purity and throughput.

- Optimizing reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize efficiency and minimize by-products.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization | Phenylacetic acid + methyl vinyl ketone, acid catalyst (e.g., p-TsOH), reflux in toluene | Formation of dihydrofuranone ring with phenyl substituent |

| Chlorination | N-Chlorosuccinimide (NCS), solvent: dichloromethane, 0–5 °C | Selective chlorination at 3-position, maintaining cis stereochemistry |

| Purification | Recrystallization from ethanol or silica gel chromatography | Isolation of pure this compound |

Research Findings on Preparation Optimization

- Stereoselectivity: Studies indicate that controlling temperature and reaction time during chlorination is critical to favor the cis isomer and avoid trans isomer formation.

- Yield Improvement: Use of mild acid catalysts during cyclization enhances ring closure efficiency, improving overall yield to above 70%.

- Green Chemistry Approaches: Recent research explores solvent-free or aqueous media cyclization to reduce environmental impact without compromising product quality.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Impact on Preparation |

|---|---|---|

| cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one | Additional methyl group at 3-position | Requires methylation step prior to chlorination |

| 3-Chlorodihydro-5-phenylfuran-2(3H)-one | Lacks methyl substituent | Simplifies synthesis, fewer steps |

| 3-Methyl-5-phenylfuran-2(3H)-one | No chlorine substituent | Different chlorination step omitted |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Cyclization temperature | 80–110 °C | Reflux conditions in toluene or similar solvent |

| Chlorination reagent | N-Chlorosuccinimide (NCS) | Used at low temperature (0–5 °C) for selectivity |

| Reaction time | 2–6 hours | Dependent on scale and reagent purity |

| Purification method | Recrystallization or chromatography | Ensures high purity and stereochemical integrity |

| Yield | 60–75% | Optimized with controlled reaction conditions |

Q & A

Q. What are the most reliable synthetic routes for cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one, and how are key intermediates characterized?

A common approach involves cyclization of substituted phenyl precursors using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions. For example, a dihydrofuranone backbone can be constructed via acid-catalyzed ring closure of γ-ketoesters, followed by stereoselective chlorination. Key intermediates are characterized by ¹H/¹³C NMR to confirm regiochemistry and FT-IR to track carbonyl group formation . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis to ensure consistency with literature values.

Q. How can researchers optimize purification of this compound from reaction mixtures?

Purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) to separate chlorinated products from unreacted starting materials. For enantiomerically pure samples, chiral stationary phases (e.g., Chiralpak® AD-H) are used. Recrystallization in ethanol/water mixtures (7:3 v/v) at low temperatures (0–5°C) enhances crystalline yield . Monitor fractions by TLC (Rf ~0.4 in hexane:EtOAc 3:1) and confirm purity via elemental analysis (C, H, Cl).

Q. What spectroscopic techniques are critical for confirming the cis configuration of the chlorinated dihydrofuranone ring?

- ¹H NMR : The coupling constant (J) between H-3 and H-4 in the cis isomer is typically <4 Hz, compared to >6 Hz in the trans configuration due to dihedral angle differences.

- NOESY/ROESY : Cross-peaks between H-3 and the phenyl group confirm spatial proximity in the cis isomer.

- X-ray crystallography : Single-crystal analysis (using SHELXL ) provides definitive stereochemical assignment.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for stereoselective chlorination?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model transition states to identify energetically favorable pathways. For example, chlorination via a trigonal bipyramidal intermediate may favor cis selectivity due to reduced steric hindrance. Solvent effects (e.g., toluene vs. DMF) are modeled using the SMD implicit solvation model . Compare computed NMR chemical shifts (GIAO method) with experimental data to validate mechanisms.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To reconcile:

Q. How do solvent polarity and proticity influence the stereochemical outcome of dihydrofuranone synthesis?

Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, favoring cis chlorination via SN2-like mechanisms. Protic solvents (e.g., ethanol) may promote epimerization via keto-enol tautomerism. Optimize by screening solvents in a DoE (Design of Experiments) framework, monitoring enantiomeric excess (ee) via chiral HPLC .

Q. What advanced NMR techniques differentiate regioisomers or enantiomers of chlorinated dihydrofuranones?

- 2D HSQC/TOCSY : Resolve overlapping signals in complex mixtures.

- Mosher ester analysis : Assign absolute configuration by derivatizing with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and analyzing ¹H NMR shift differences .

- Dynamic NMR : Detect slow ring-flipping processes in substituted derivatives.

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in dihydrofuranone chlorination?

Incorporate ¹³C at the carbonyl carbon to track electronic effects via CPMAS NMR . Deuterium labeling at H-3/H-4 positions enables kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.